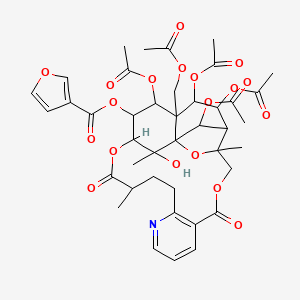

Wilforgine (Standard)

Description

Properties

IUPAC Name |

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIYSPKZWOALMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wilforgine's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilforgine, a complex sesquiterpene pyridine (B92270) alkaloid isolated from Tripterygium wilfordii Hook F., has emerged as a compound of significant interest in the study of inflammatory diseases. As a key component of a traditional medicine with potent anti-inflammatory and immunosuppressive properties, understanding its precise mechanism of action is crucial for its potential therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Wilforgine's molecular interactions, its impact on key inflammatory signaling pathways, and detailed experimental protocols for its investigation. While research specifically isolating the effects of Wilforgine is ongoing, data from closely related analogs, particularly Wilforine, in conjunction with broader studies on Tripterygium wilfordii extracts, provides a strong foundational knowledge of its likely mechanisms.

Core Mechanism of Action: Targeting Key Inflammatory Hubs

Wilforgine and its related compounds exert their anti-inflammatory effects by modulating several critical signaling pathways that are frequently dysregulated in chronic inflammatory conditions such as rheumatoid arthritis. The primary mechanisms revolve around the inhibition of pro-inflammatory cytokine production and the disruption of signaling cascades that lead to the activation of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Evidence suggests that alkaloids from Tripterygium wilfordii, including Wilforgine, are potent inhibitors of this pathway.[1]

The proposed mechanism involves the suppression of IκBα degradation, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB. By sequestering NF-κB in the cytoplasm, Wilforgine effectively blocks the transcription of its target genes. This inhibitory action has been observed in various experimental models, including lipopolysaccharide (LPS)-stimulated macrophages.

Modulation of the Wnt/β-catenin Signaling Pathway

Recent studies have identified the Wnt/β-catenin signaling pathway as a direct target of Wilforine, a closely related alkaloid to Wilforgine. In the context of rheumatoid arthritis, Wilforine has been shown to inhibit the activation of this pathway by targeting Wnt11.[2] This inhibition leads to a downstream reduction in the expression of key proteins such as β-catenin, CCND1, GSK-3β, and c-Myc.[2] The Wnt/β-catenin pathway is known to be involved in the proliferation of fibroblast-like synoviocytes, a key pathological feature of rheumatoid arthritis.

Attenuation of Pro-inflammatory Cytokine Production

A primary consequence of Wilforgine's inhibitory effects on signaling pathways is the significant reduction in the secretion of key pro-inflammatory cytokines. In-vitro studies on related compounds have demonstrated a marked decrease in the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli.[2] These cytokines are central mediators of the inflammatory cascade, responsible for recruiting immune cells, promoting tissue destruction, and perpetuating the inflammatory cycle.

Quantitative Data on Anti-Inflammatory Activity

While specific IC50 values for Wilforgine are not extensively reported in publicly available literature, data for the total alkaloids from Tripterygium wilfordii and the closely related compound Wilforine provide valuable benchmarks for its potential potency.

| Compound/Extract | Assay | Target/Cell Line | IC50 Value | Reference |

| Wilforine | Cytokine Production | LPS-induced RAW264.7 cells | Not explicitly defined as IC50, but significant inhibition of NO, IL-1β, TNF-α, and IL-6 at 25, 50, and 100 µmol/L | [3] |

| Total Alkaloids (T. wilfordii) | NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 7.25 µg/mL | [4] |

Key Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The following diagram illustrates the proposed mechanism of Wilforgine's inhibition of the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by Wilforgine.

Wnt/β-catenin Signaling Pathway

The diagram below outlines the inhibitory effect of Wilforine (as a proxy for Wilforgine) on the Wnt/β-catenin signaling pathway.

Caption: Inhibition of the Wnt/β-catenin pathway by Wilforine/Wilforgine.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following workflow outlines a typical experimental approach to characterize the anti-inflammatory effects of Wilforgine.

Caption: A standard experimental workflow to evaluate Wilforgine's anti-inflammatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Wilforgine and related compounds.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor.

-

Cell Line: HEK293 cells stably transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Protocol:

-

Seed the HEK293/NF-κB-Luc cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of Wilforgine for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the IC50 value from the dose-response curve.

-

Western Blot Analysis for Phosphorylated p65 and IκBα

This technique is used to detect the levels of specific proteins in cell lysates, providing insight into the activation state of signaling pathways.

-

Protocol:

-

Culture cells (e.g., RAW264.7 macrophages) and treat with Wilforgine and an inflammatory stimulus as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive method for quantifying the concentration of cytokines in cell culture supernatants or biological fluids.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

-

Add cell culture supernatants (collected from Wilforgine and stimulus-treated cells) and standards to the wells and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Future Directions and Conclusion

Wilforgine holds considerable promise as a lead compound for the development of novel anti-inflammatory therapeutics. Its multi-target action on key signaling pathways like NF-κB and Wnt/β-catenin suggests a broad efficacy in complex inflammatory diseases. However, to advance its clinical potential, further research is imperative. Future studies should focus on:

-

Precise Quantification: Determining the specific IC50 values of Wilforgine for the inhibition of various inflammatory mediators and signaling components.

-

In Vivo Efficacy: Evaluating the therapeutic effects of purified Wilforgine in animal models of inflammatory diseases, such as collagen-induced arthritis.

-

Safety and Toxicity Profiling: Thoroughly assessing the potential side effects and establishing a safe therapeutic window for Wilforgine.

-

Target Deconvolution: Utilizing advanced techniques such as proteomics and transcriptomics to identify the full spectrum of molecular targets of Wilforgine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Wilforine inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]

- 4. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of Wilforgine extract

An In-Depth Technical Guide on the Biological Activities of Wilforgine (B207125)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii Hook. F. (TwHF), a vine-like plant utilized for centuries in traditional Chinese medicine, is a source of numerous bioactive compounds with potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Among the diverse molecules isolated from this plant, the sesquiterpene pyridine (B92270) alkaloids represent a significant class of compounds. Wilforgine, a member of this class, has been identified as a contributor to the plant's overall biological activity.[3][4] This technical guide provides a detailed examination of the known biological activities of Wilforgine, its proposed mechanisms of action, and the experimental methodologies employed in its study. While data on Wilforgine as an isolated compound is still emerging, this paper synthesizes the current understanding to support further research and development.

Core Biological Activities

Wilforgine is primarily recognized for its contribution to the anti-inflammatory and immunosuppressive effects of Tripterygium wilfordii extracts.[3] Like other alkaloids from the plant, it is also implicated in potential anti-cancer activities. However, it is crucial to note that Wilforgine, along with other constituents, is associated with the characteristic hepatotoxicity of TwHF extracts, a significant consideration in its therapeutic potential.[5]

-

Anti-inflammatory and Immunosuppressive Effects : Extracts containing Wilforgine have demonstrated significant anti-inflammatory and immune-modulating properties.[1] The total alkaloid fraction of TwHF, which includes Wilforgine, has been shown to exert therapeutic effects in rat models of collagen-induced arthritis, largely through immunosuppressive activity.[6] The primary mechanism is believed to be the inhibition of pro-inflammatory signaling pathways.[6][7]

-

Anticancer Activity : Studies have indicated that Wilforgine, alongside related compounds like wilforine (B192672) and wilfortrine, possesses inhibitory effects on various cancer cells.[3]

-

Toxicity : A significant barrier to the clinical application of TwHF extracts is toxicity. Wilforgine has been specifically identified as contributing to the hepatotoxicity associated with these extracts.[5]

Mechanism of Action: Inhibition of NF-κB Signaling

A primary mechanism through which the alkaloid components of Tripterygium wilfordii, including Wilforgine, are thought to exert their anti-inflammatory and immunosuppressive effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival.

In an un-stimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines like IL-1β, IL-6, and TNF-α. The total alkaloid fraction of TwHF has been shown to potently inhibit this pathway.[6]

Caption: The NF-κB signaling pathway and proposed inhibition by Wilforgine.

Quantitative Data Summary

Specific quantitative data on the biological activity of isolated Wilforgine, such as IC50 or EC50 values, are not extensively detailed in currently available literature. Research has more commonly focused on total extracts or other major components like triptolide (B1683669) and celastrol. However, analytical and production data have been reported.

| Compound/Extract | Activity/Metric | Value | Cell Line/System | Reference |

| Wilforgine | Analytical Quantification | Linear Range: 0.1–20 ng/mL | HPLC-MS/MS | [8] |

| Endophytic Actinomycete F4-20 | Wilforgine Production (Control) | 44.83 ± 1.35 µg/g DW | In vitro liquid culture | [9] |

| Endophytic Actinomycete F4-20 | Wilforgine Production (SA induced) | 69.35 ± 1.71 µg/g DW | In vitro liquid culture | [9] |

| Endophytic Actinomycete F4-20 | Wilforgine Production (H2O2 induced) | 71.80 ± 3.35 µg/g DW | In vitro liquid culture | [9] |

| T. wilfordii Root Bark | Natural Wilforgine Content | ~454.00 µg/g | Plant material | [9] |

| Total Alkaloids (TA) from TwHF | NF-κB Inhibition | IC50: 7.25 µg/mL | Not specified | [6] |

Experimental Protocols

The study of Wilforgine and related compounds involves a series of standard and advanced experimental procedures, from isolation to activity assessment.

Workflow for Isolation and Bioactivity Screening

The general process for investigating compounds like Wilforgine from their natural source involves extraction, purification, structural identification, and functional testing.

Caption: General experimental workflow for Wilforgine investigation.

Methodology: Anti-inflammatory Activity Assay

A common method to assess the anti-inflammatory potential of natural compounds is to measure their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

-

Cell Culture : The murine macrophage cell line RAW264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Treatment : Cells are seeded into 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound (Wilforgine) for 1-2 hours.

-

Inflammatory Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, including the production of NO. A set of wells without LPS stimulation serves as a negative control.

-

Nitric Oxide Measurement : After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve.

-

Cell Viability Assay : To ensure that the observed reduction in NO is not due to cytotoxicity, a parallel cell viability assay (e.g., MTT or CCK-8) is performed on the treated cells.

-

Data Analysis : The inhibitory effect of Wilforgine on NO production is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion and Future Prospects

Wilforgine, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii, is an active contributor to the plant's potent biological effects, particularly its anti-inflammatory and immunosuppressive properties. The inhibition of the NF-κB signaling pathway appears to be a central mechanism of action for the alkaloid class to which it belongs.[6]

Despite its potential, significant challenges remain. The inherent toxicity, especially hepatotoxicity, of Wilforgine and related compounds necessitates careful consideration and further investigation.[5] Future research should focus on:

-

Quantitative Bioactivity : Determining specific IC50 values for isolated Wilforgine in various cancer cell lines and inflammatory models to understand its potency.

-

Mechanism Elucidation : Moving beyond the general NF-κB pathway to identify the precise molecular targets of Wilforgine.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing Wilforgine analogs to identify derivatives with an improved therapeutic index—maximizing efficacy while minimizing toxicity.

-

Bioavailability and Pharmacokinetics : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Wilforgine to better understand its behavior in vivo.

A deeper understanding of Wilforgine's pharmacology will be crucial for unlocking its therapeutic potential and developing safer, more effective drugs for inflammatory diseases and cancer.

References

- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of plant stress signal molecules on the production of wilforgine in an endophytic actinomycete isolated from Tripterygium wilfordii Hook.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilforgine signaling pathway modulation

An In-depth Technical Guide to Wilforgine Signaling Pathway Modulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Wilforgine is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii Hook. f., a vine used for centuries in traditional Chinese medicine.[1] This plant, commonly known as "Thunder God Vine," is recognized for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[2][3] These therapeutic effects are attributed to a range of bioactive compounds, including diterpenoids (like triptolide) and alkaloids. Wilforgine is one of the principal alkaloid components and is a subject of growing interest for its role in modulating critical cellular signaling pathways that govern inflammation and immune responses.[4]

This technical guide provides a detailed examination of the core signaling pathways modulated by Wilforgine, with a primary focus on the Nuclear Factor-kappa B (NF-κB) pathway. It includes a summary of available quantitative data, detailed experimental protocols for investigating its mechanism of action, and visualizations to clarify complex molecular interactions and workflows.

Core Signaling Pathway Modulation

Wilforgine exerts its biological effects by intervening in fundamental intracellular signaling cascades. While research into its specific molecular targets is ongoing, the primary mechanism elucidated for alkaloids from Tripterygium wilfordii is the potent inhibition of the pro-inflammatory NF-κB pathway.[5] Associated pathways, such as Wnt/β-catenin and MAPK, are also modulated by related compounds and total extracts from the plant, suggesting they may be plausible, yet currently unconfirmed, targets for Wilforgine.[6][7]

Primary Target: The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammatory and immune responses.[8] In a resting state, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, primarily IκBα.[9] Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[10][11] The degradation of IκBα frees the NF-κB dimer to translocate into the nucleus, bind to κB DNA response elements, and initiate the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12]

Wilforgine is understood to inhibit this pathway by preventing the degradation of the IκBα inhibitor, thereby blocking the nuclear translocation of the active p65 subunit and suppressing the expression of downstream inflammatory genes.[9]

Associated Signaling Pathways

The Wnt/β-catenin pathway is critical for embryonic development and adult tissue homeostasis; its aberrant activation is linked to various cancers and inflammatory diseases.[13] In the canonical pathway, Wnt ligands bind to Frizzled (Fzd) receptors, leading to the inhibition of a "destruction complex" (containing GSK-3β and Axin). This stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes.[14]

While not directly demonstrated for Wilforgine, the closely related alkaloid Wilforine has been shown to ameliorate rheumatoid arthritis pathology by inhibiting the Wnt/β-catenin pathway via direct targeting of Wnt11.[15] Furthermore, general extracts of Tripterygium wilfordii can mitigate Wnt/β-catenin upregulation in models of diabetic nephropathy.[7][16] This suggests the Wnt pathway is a plausible target for Wilforgine, warranting further investigation.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are crucial for transducing extracellular stimuli into cellular responses like proliferation, differentiation, and inflammation.[17] Network pharmacology and experimental studies on total extracts of Tripterygium wilfordii have shown coordinated suppression of the ERK-MAPK signaling pathway, among others.[6][18] The specific effect of purified Wilforgine on the various MAPK cascades has not yet been fully characterized and remains a key area for future research.

Quantitative Data Presentation

Specific quantitative data on the inhibitory concentration (IC₅₀) of purified Wilforgine on the NF-κB pathway is not widely available in the public literature. However, studies on the total alkaloid fraction and other purified sesquiterpene pyridine alkaloids (SPAs) from Tripterygium wilfordii provide a strong indication of the compound class's potent activity.

| Compound/Extract | Assay | Cell Line | Stimulus | IC₅₀ Value | Reference |

| Wilforgine | NF-κB Inhibition | - | - | Not Reported | - |

| Total Alkaloids (TA) | NF-κB Luciferase Reporter | HEK293/NF-κB-Luc | LPS | 7.25 µg/mL | [19] |

| Compound 11 (SPA) | NF-κB Luciferase Reporter | HEK293/NF-κB-Luc | LPS | 0.74 µM | [19] |

| Compound 5 (SPA) | NF-κB Luciferase Reporter | HEK293/NF-κB-Luc | LPS | 8.75 µM | [19] |

| Compound 16 (SPA) | NF-κB Luciferase Reporter | HEK293/NF-κB-Luc | LPS | 15.66 µM | [19] |

| (Note: SPAs are Sesquiterpene Pyridine Alkaloids, the same class as Wilforgine. Data is presented to show the general potency of this class of compounds from the source plant.) |

Detailed Experimental Protocols

To investigate the effects of Wilforgine on cellular signaling, a series of standard in vitro experiments are required. The following protocols provide detailed methodologies for key assays.

Protocol 1: Assessment of NF-κB Inhibition using a Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Methodology:

-

Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293/NF-κB-Luc) into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well.[19][20]

-

Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.

-

Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of Wilforgine (e.g., 0.1 to 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Stimulation: Add an NF-κB activator, such as TNF-α (final concentration ~20 ng/mL) or LPS (final concentration ~1 µg/mL), to all wells except the unstimulated control.[21]

-

Incubation: Return the plate to the incubator for 6-16 hours to allow for luciferase gene expression.[22]

-

Lysis and Substrate Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Remove the culture medium and lyse the cells according to the manufacturer's protocol for your luciferase assay kit (e.g., Promega ONE-Glo™, Agilent Luciferase Assay Kit). Add the luciferase substrate to each well.[23]

-

Measurement: Immediately measure the luminescence signal using a microplate luminometer.

-

Data Analysis: Subtract the background luminescence (from cell-free wells). Normalize the signal of the stimulated wells to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value for Wilforgine.

Protocol 2: Analysis of NF-κB Pathway Proteins by Western Blot

This protocol is used to visualize and quantify changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) and grow to 70-90% confluency. Pre-treat with Wilforgine for 1-2 hours, followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-60 minutes).

-

Protein Extraction:

-

Place the dish on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

For nuclear translocation analysis: Use a nuclear/cytoplasmic extraction kit (e.g., NE-PER™) to separate fractions.[24][25]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (total lysate or cytoplasmic fraction).

-

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block non-specific binding sites by incubating the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Key primary antibodies include:

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Phospho-IκBα (Ser32)

-

Total IκBα

-

β-actin (cytoplasmic loading control)

-

Lamin B1 (nuclear loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of target proteins to the appropriate loading control.

Protocol 3: Determination of Cytotoxicity using Cell Viability Assay (CCK-8/MTT)

This assay is crucial to ensure that the observed effects of Wilforgine on signaling pathways are not a result of general cytotoxicity. It should be performed in parallel with the functional assays.

Methodology:

-

Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: After overnight incubation, treat cells with the same concentrations of Wilforgine used in the signaling assays. Incubate for the duration of the longest functional assay (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Measurement:

-

For CCK-8: Measure the absorbance at 450 nm using a microplate reader.

-

For MTT: Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol), and then measure the absorbance at 570 nm.

-

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

Wilforgine is a potent bioactive alkaloid from Tripterygium wilfordii that modulates key inflammatory signaling pathways. The primary and most well-supported mechanism of action is the robust inhibition of the canonical NF-κB signaling cascade by preventing the degradation of the IκBα inhibitor. This action effectively blocks the transcription of a multitude of pro-inflammatory genes, providing a molecular basis for the observed anti-inflammatory and immunosuppressive effects of its source plant.

While direct evidence is still emerging, data from related compounds and total plant extracts suggest that the Wnt/β-catenin and MAPK pathways are also plausible targets for Wilforgine. Future research should focus on:

-

Target Deconvolution: Identifying the direct binding partners of Wilforgine within the IKK complex or other upstream regulators of the NF-κB pathway.

-

Pathway Specificity: Conducting specific investigations to confirm or refute the modulatory effects of purified Wilforgine on the Wnt/β-catenin and various MAPK pathways.

-

Quantitative Analysis: Determining the precise IC₅₀ values of Wilforgine in various cell types and against different inflammatory stimuli to build a comprehensive pharmacological profile.

A deeper understanding of Wilforgine's multi-target signaling modulation will be critical for its potential development as a therapeutic agent for a range of inflammatory and autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Tripterygium wilfordii for treatment of idiopathic membranous nephropathy based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tripterygium wilfordii mitigates hyperglycemia-induced upregulated Wnt/β-catenin expression and kidney injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tripterygium wilfordii mitigates hyperglycemia-induced upregulated Wnt/β-catenin expression and kidney injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Network Pharmacology and Molecular Docking Analysis Exploring the Mechanism of Tripterygium wilfordii in the Treatment of Oral Lichen Planus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. resources.amsbio.com [resources.amsbio.com]

- 21. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bowdish.ca [bowdish.ca]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

A Technical Guide to the Pharmacological Properties of Wilforgine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Wilforgine is a prominent sesquiterpene pyridine (B92270) alkaloid derived from the traditional Chinese medicinal plant, Tripterygium wilfordii Hook. f. (TwHF). This plant has a long history of use in treating autoimmune and inflammatory conditions.[1][2][3] Wilforgine is recognized for its significant anti-inflammatory and immunosuppressive activities, which are primarily attributed to its modulation of critical cellular signaling pathways.[2][4][5] This document provides an in-depth overview of the pharmacological properties of Wilforgine, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and discussing its toxicological profile.

Core Pharmacological Properties and Mechanisms of Action

Wilforgine exerts its therapeutic effects by targeting key inflammatory and cell proliferation cascades. Its primary mechanisms involve the potent inhibition of the NF-κB and Wnt/β-catenin signaling pathways.

Immunosuppressive and Anti-inflammatory Effects via NF-κB Inhibition

The cornerstone of Wilforgine's anti-inflammatory and immunosuppressive activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a central regulator of the immune response, and its activation leads to the transcription of numerous pro-inflammatory genes.[2]

-

Mechanism: Wilforgine is understood to suppress the activation of the IκB kinase (IKK) complex. This action prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes.

-

Downstream Effects: By blocking NF-κB, Wilforgine effectively downregulates the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6] This broad-spectrum inhibition of inflammatory mediators underlies its efficacy in autoimmune disease models.

Inhibition of Rheumatoid Arthritis Pathology via Wnt/β-catenin Pathway

Recent studies have elucidated a novel mechanism for Wilforgine in the context of rheumatoid arthritis (RA). It effectively inhibits the activation of fibroblast-like synoviocytes (FLS), key cells involved in joint destruction, by targeting the Wnt/β-catenin signaling pathway.[6]

-

Mechanism: Wilforgine has been shown to directly target and decrease the expression of Wnt11.[6] In the canonical Wnt pathway, Wnt ligands bind to receptors, leading to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). Inhibited GSK-3β cannot phosphorylate β-catenin, allowing it to accumulate, translocate to the nucleus, and activate target gene transcription. By reducing Wnt11 expression, Wilforgine prevents the inhibition of GSK-3β, leading to the degradation of β-catenin.

-

Downstream Effects: This action results in the decreased expression of critical downstream targets like c-Myc and Cyclin D1 (CCND1), ultimately suppressing the abnormal proliferation of FLS that characterizes RA.[6]

Quantitative Pharmacological Data

Quantitative data on Wilforgine's activity is emerging. While specific IC50 values for Wilforgine are not always distinguished from other related alkaloids in literature, studies on this class of compounds demonstrate potent activity.

| Class / Compound | Target / Assay | Effect (IC50) | Cell Line | Reference |

| Sesquiterpene Pyridine Alkaloids (Total) | NF-κB Inhibition | 7.25 µg/mL | HEK293/NF-κB-Luc | [1] |

| Sesquiterpene Pyridine Alkaloid (Cpd. 11) | NF-κB Inhibition | 0.74 µM | HEK293/NF-κB-Luc | [1] |

| Sesquiterpene Pyridine Alkaloid (Cpd. 5) | NF-κB Inhibition | 8.75 µM | HEK293/NF-κB-Luc | [1] |

| Wilforgine | Quantitative Analysis | Linear Range: 0.1–20 ng/mL | N/A (UPLC-MS/MS) | [7] |

Note: Compounds 5 and 11 are known sesquiterpene pyridine alkaloids isolated alongside Wilforgine in the cited study, demonstrating the high potency of this chemical class against the NF-κB pathway.

Key Experimental Protocols

The pharmacological effects of Wilforgine are typically assessed using a combination of cellular and molecular biology techniques.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the inhibition of NF-κB transcriptional activity.

-

Cell Line Maintenance: Human Embryonic Kidney (HEK) 293 cells are stably co-transfected with a luciferase reporter plasmid containing an NF-κB binding site and a selection plasmid (e.g., pcDNA3.1). These HEK293/NF-κB-Luc cells are cultured in DMEM supplemented with 10% fetal bovine serum.[1]

-

Assay Procedure:

-

Cells are seeded into 48-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of Wilforgine or vehicle control.

-

After a pre-incubation period, NF-κB activation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS).

-

Following induction, cells are incubated for a defined period (e.g., 6-24 hours).

-

Cells are then lysed, and a luciferase substrate is added.

-

-

Data Analysis: The luminescence, which is proportional to NF-κB activity, is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of Wilforgine.

Cell Viability Assay (CCK-8 / MTT)

This assay is used to determine the cytotoxicity of Wilforgine and to ensure that observed effects are not due to cell death.

-

Cell Plating: Target cells (e.g., Fibroblast-Like Synoviocytes) are seeded in 96-well plates and cultured until adherent.

-

Treatment: Cells are treated with a range of Wilforgine concentrations for a specified duration (e.g., 24-72 hours).

-

Reagent Addition: CCK-8 or MTT reagent is added to each well, and the plates are incubated for 1-4 hours. Live cells metabolize the reagent into a colored formazan (B1609692) product.

-

Measurement: For CCK-8, absorbance is read directly. For MTT, a solubilizing agent (e.g., DMSO) is added before reading the absorbance on a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to measure changes in the expression and phosphorylation levels of specific proteins within a signaling pathway.

-

Protein Extraction: Cells are treated with Wilforgine and/or a stimulus. Subsequently, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: The concentration of protein in each lysate is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, p-IκBα, GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

Toxicological Profile

The therapeutic use of compounds from Tripterygium wilfordii is often limited by their toxicity.[3]

-

Hepatotoxicity: Wilforgine is listed as a toxic alkaloid from TwHF and has been associated with hepatotoxicity.[8]

-

Comparative Toxicity: In one study investigating the acute toxicity of five major active components from TwHF, the diterpene triptolide (B1683669) was identified as the main contributor to both hepato- and nephrotoxicity. In that specific study, Wilforgine and other tested alkaloids did not exhibit significant toxicity at doses up to 20-fold of the therapeutic dose.[9]

-

Reproductive Toxicity: TwHF extracts as a whole are known to cause reproductive toxicity, including effects on sperm motility in males and menstrual disorders in females.[10]

These findings highlight the critical need for careful dose-response studies and a thorough toxicological evaluation in the development of Wilforgine as a therapeutic agent.

Conclusion and Future Directions

Wilforgine is a potent bioactive alkaloid with well-defined anti-inflammatory and immunosuppressive properties. Its mechanisms of action, centered on the dual inhibition of the NF-κB and Wnt/β-catenin pathways, make it a compelling candidate for the treatment of autoimmune diseases, particularly rheumatoid arthritis. The availability of quantitative assays and detailed experimental protocols provides a solid foundation for further research. However, the toxicological concerns associated with its plant source, Tripterygium wilfordii, necessitate a cautious and thorough approach to its development. Future research should focus on elucidating its complete target profile, optimizing its therapeutic index, and exploring its potential in other inflammation-driven pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and immunosuppressive compounds from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effectiveness and Safety of Tripterygium wilfordii Hook. F Extracts in Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the active components in Tripterygium wilfordii leading to its acute hepatotoxicty and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Overview of reproductive toxicity studies on Tripterygium wilfordii in recent 40 years] - PubMed [pubmed.ncbi.nlm.nih.gov]

Wilforgine: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforgine, a sesquiterpenoid pyridine (B92270) alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a compound of significant interest for its potential therapeutic applications. As a key component of a plant with a long history in traditional medicine for treating autoimmune and inflammatory diseases, Wilforgine is now being investigated for its specific pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Wilforgine, focusing on its mechanism of action, potential therapeutic effects, and the associated signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of its molecular interactions to serve as a resource for researchers and professionals in drug development.

Introduction

Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant used for centuries in traditional Chinese medicine to treat a range of conditions, including rheumatoid arthritis and systemic lupus erythematosus.[1][2] The therapeutic effects of this plant are attributed to a complex mixture of bioactive compounds, among which are diterpenoids, triterpenoids, and alkaloids.[1] Wilforgine is one such alkaloid that has been identified as a contributor to the plant's overall pharmacological profile.[2][3] While much of the research has focused on the effects of the whole plant extract or its most abundant components like triptolide (B1683669), there is a growing interest in elucidating the specific roles of individual molecules such as Wilforgine. This guide aims to consolidate the existing knowledge on Wilforgine, providing a technical foundation for further research and development.

Mechanism of Action

The precise mechanisms of action for Wilforgine are still under investigation, with much of the current understanding derived from studies on Tripterygium wilfordii extracts. These extracts have been shown to exert their effects through the modulation of key signaling pathways involved in inflammation, immune response, and cell survival.

Inhibition of Pro-inflammatory Signaling Pathways

Extracts of Tripterygium wilfordii containing Wilforgine have demonstrated potent anti-inflammatory effects, which are largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] Inhibition of this pathway by compounds within the plant extract leads to a reduction in the production of inflammatory mediators.

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by Wilforgine.

Modulation of Other Signaling Pathways

Research on Tripterygium wilfordii polyglycosides (TWP), which include Wilforgine, has indicated a role in modulating other critical cellular signaling pathways, such as:

-

PI3K-AKT Pathway: This pathway is central to cell survival, growth, and proliferation.

-

JAK-STAT Pathway: This pathway is crucial for cytokine signaling and immune cell differentiation.

-

ERK-MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

By simultaneously modulating these pathways, components of TWP, potentially including Wilforgine, may exert synergistic effects, particularly in the context of overcoming drug resistance in cancer cells.

Potential Therapeutic Applications

The immunomodulatory and anti-inflammatory properties of Wilforgine suggest its potential utility in a variety of disease contexts.

Autoimmune and Inflammatory Diseases

Given the traditional use of Tripterygium wilfordii for conditions like rheumatoid arthritis, Wilforgine is a promising candidate for the development of novel anti-inflammatory and immunosuppressive therapies.[1][2] Its ability to inhibit pro-inflammatory pathways could be beneficial in managing the chronic inflammation characteristic of these diseases.

Cancer

The involvement of Wilforgine-containing extracts in modulating key cancer-related signaling pathways suggests its potential as an anti-cancer agent. Furthermore, a related compound, wilforine, has been shown to be a competitive inhibitor of P-glycoprotein (P-gp), a transmembrane protein responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.[3][7] If Wilforgine shares this property, it could be developed as a chemosensitizer to enhance the efficacy of existing cancer therapies.

Neurodegenerative Diseases

While direct evidence for Wilforgine is limited, other compounds from Tripterygium wilfordii, such as triptolide and tripchlorolide, have demonstrated neurotrophic and neuroprotective effects in preclinical models.[8][9][10] These compounds have been shown to protect neurons from toxic insults and promote neuronal survival. This raises the possibility that Wilforgine may also possess neuroprotective properties, warranting further investigation for its potential in treating neurodegenerative conditions.

Quantitative Data

Specific quantitative data for the isolated Wilforgine compound is currently limited in the public domain. Most studies report the activity of complex extracts. However, some data is available for related compounds and extracts containing Wilforgine.

Table 1: Bioactivity of Tripterygium wilfordii Components and Extracts

| Compound/Extract | Bioactivity | Cell Line/Model | Measured Value | Reference(s) |

| Wilforine | P-glycoprotein Inhibition | ABCB1/Flp-InTM-293 | Competitive Inhibition | [3][7] |

| T. wilfordii Extracts | Cytotoxicity | HepG2 | IC50 values vary | [11] |

| Triptolide | Apoptosis Induction | HepaRG | Concentration-dependent | [12] |

| Triptolide | Neuroprotection | PC12 cells | 10⁻¹⁰ - 10⁻⁹ mol/L | [8] |

| Tripchlorolide | Neuroprotection | Dopaminergic neurons | 10⁻¹² - 10⁻⁸ M | [9] |

Note: This table is intended to be illustrative of the types of data available for compounds from Tripterygium wilfordii. Further research is needed to determine specific values for Wilforgine.

Experimental Protocols

Detailed experimental protocols for the investigation of Wilforgine are crucial for reproducible research. Below are generalized protocols for key assays relevant to the study of Wilforgine's therapeutic potential.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of isolated Wilforgine (e.g., in DMSO, with the final DMSO concentration kept below 0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of Wilforgine using an MTT assay.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect changes in the protein levels and activation state of components of the NF-κB pathway.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or cancer cell lines) and treat with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of Wilforgine for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

Wilforgine, a sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii, holds considerable promise as a therapeutic agent. Its association with the potent anti-inflammatory, immunosuppressive, and potentially anti-cancer and neuroprotective effects of its source plant makes it a compelling subject for further investigation. The current body of research, largely focused on complex extracts, provides a strong rationale for dedicating future studies to the isolated Wilforgine compound.

Key future research directions should include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of Wilforgine to enable rigorous preclinical testing.

-

In Vitro Bioactivity: Comprehensive in vitro studies to determine the specific IC50 values of Wilforgine for cytotoxicity against a panel of cancer cell lines and its effects on inflammatory and neuronal cells.

-

Mechanism of Action: Detailed molecular studies to elucidate the precise mechanisms by which Wilforgine modulates signaling pathways such as NF-κB, PI3K-AKT, JAK-STAT, and ERK-MAPK.

-

In Vivo Efficacy and Safety: Preclinical in vivo studies in relevant animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicology of purified Wilforgine.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of Wilforgine analogs to optimize its therapeutic properties and minimize potential toxicity.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of Wilforgine and pave the way for its development into a novel therapeutic agent for a range of debilitating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Pharmacological Effects and Mechanism of Tripterygium wilfordii Hook F in Central Nervous System Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Studies of Wilforgine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wilforgine is a sesquiterpene alkaloid found in the medicinal plant Tripterygium wilfordii Hook. f. (Thunder God Vine). While extracts of T. wilfordii have been extensively studied for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties, research focusing specifically on isolated Wilforgine is limited. This technical guide provides a comprehensive overview of the available in vitro and in vivo data related to Wilforgine, primarily within the context of the broader activities of T. wilfordii extracts. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts. It is important to note that much of the data presented pertains to the complex mixture of compounds found in T. wilfordii extracts, and the specific contribution of Wilforgine to these effects requires further elucidation.

Introduction to Wilforgine

Wilforgine is one of over 400 identified natural metabolites isolated from Tripterygium wilfordii.[1] It belongs to the alkaloid class of compounds, which, along with diterpenoids and triterpenoids, are considered the primary bioactive constituents of the plant.[1] While compounds like triptolide (B1683669) and celastrol (B190767) have been the focus of extensive research, the specific biological activities and mechanisms of action of Wilforgine are less well-understood.

Data Presentation: Quantitative Summary

The available quantitative data for Wilforgine and related compounds from Tripterygium wilfordii is summarized below. It is crucial to recognize that most studies have been conducted on extracts or other purified components, not on isolated Wilforgine.

Table 1: In Vitro Cytotoxicity Data

| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |

| Wilforine and Wilforgine | HepG2 | Cytotoxicity Assay | Showed obvious cytotoxicity (specific IC50 not provided) | [2] |

| Triptolide | MCF-7 (ERα-positive breast cancer) | Anti-proliferation Assay | ~40 nM | [3] |

| Triptolide | MDA-MB-231 (ERα-negative breast cancer) | Anti-proliferation Assay | ~400 nM | [3] |

| Methanolic extract of T. wilfordii | WRL-68 (human embryonic liver) | Anti-proliferative Assay | 193 µg/ml | [4] |

| Methanolic extract of T. wilfordii | AsPC-1 (pancreatic cancer) | Anti-proliferative Assay | 149.2 µg/ml | [4] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data

| Compound/Extract | Animal Model | Key Findings | Citation |

| Wilforgine | Adjuvant arthritis (AA) rats | Low plasma exposure; no indication of accumulation in vivo. | [2] |

| Tripterygium wilfordii multiglycoside (TGW) | Imiquimod-induced psoriasis-like mouse model | Significantly ameliorated the severity of skin lesions. | [5] |

| Tripterygium wilfordii tablets (TWT) and Celastrol | Concanavalin A-induced autoimmune hepatitis mouse model | Protected against acute hepatitis. | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative of the techniques used to evaluate the bioactivity of natural products like Wilforgine.

In Vitro Assays

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Wilforgine) or vehicle control.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.

-

Staining: The cell pellet is resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

In Vivo Assays

-

Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw.

-

Treatment: Animals are randomly assigned to treatment groups and receive daily administration of the test compound (e.g., Wilforgine), a positive control (e.g., methotrexate), or vehicle, starting from the day of adjuvant injection or after the onset of arthritis.

-

Assessment of Arthritis: The severity of arthritis is evaluated regularly by measuring paw volume (plethysmometry) and scoring arthritic signs (erythema, swelling).

-

Biochemical and Histological Analysis: At the end of the study, blood samples may be collected to measure inflammatory markers (e.g., cytokines). The joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and receive the test compound, a standard chemotherapeutic agent, or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by components of Tripterygium wilfordii, including Wilforgine, and a general workflow for the investigation of natural products.

Caption: Putative inhibition of the NF-κB signaling pathway by Wilforgine.

References

- 1. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilforine, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of triptolide from Tripterygium wilfordii on ERalpha and p53 expression in two human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacognostic Profile and Screening of Anti-Proliferative Potential of Methanolic Extract of Tripterygium wilfordii Plant on WRL-68 Cell Line and Function of Polycystin‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory and Immunomodulatory Effects of Tripterygium wilfordii Multiglycoside in Mouse Models of Psoriasis Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tripterygium wilfordii protects against an animal model of autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Wilforgine in Rheumatoid Arthritis Research: A Technical Guide to its Mechanism of Action and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to inflammation and the degradation of cartilage and bone. Wilforgine, a monomeric compound derived from the plant Tripterygium wilfordii Hook. f. (TwHF), has emerged as a promising therapeutic agent in preclinical RA research. This technical guide provides an in-depth overview of the current understanding of Wilforgine's mechanism of action, supported by quantitative data from in vivo and in vitro studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the Wnt11/β-catenin Signaling Pathway

Current research strongly indicates that Wilforgine exerts its anti-arthritic effects primarily by targeting and inhibiting the Wnt11/β-catenin signaling pathway.[1][2][3] This pathway is aberrantly activated in the synovial tissue of RA patients and animal models, leading to FLS proliferation and the production of inflammatory and tissue-degrading molecules.[1] Wilforgine directly targets Wnt11, a key ligand in this pathway, thereby suppressing its downstream effects.[1][2][3]

The binding of Wnt11 to its receptor complex normally leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and inflammation. Wilforgine's inhibition of Wnt11 prevents the stabilization of β-catenin, leading to its degradation and subsequent downregulation of target genes such as CCND1 (Cyclin D1), GSK-3β (Glycogen Synthase Kinase-3β), and c-Myc, all of which are crucial for FLS activation and proliferation.[1][2][3]

dot

Quantitative Data from Preclinical Studies

Wilforgine has demonstrated significant efficacy in reducing key pathological markers of rheumatoid arthritis in a collagen-induced arthritis (CIA) rat model. The following tables summarize the quantitative findings from these studies.[1][2]

Table 1: Effect of Wilforgine on Serum Cytokine Levels in CIA Rats

| Treatment Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Control | Baseline | Baseline | Baseline |

| CIA Model | Significantly Elevated | Significantly Elevated | Significantly Elevated |

| Wilforgine (Low Dose) | Reduced | Reduced | Reduced |

| Wilforgine (Medium Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Wilforgine (High Dose) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| Methotrexate (MTX) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data presented as relative changes from baseline or CIA model group. "Significantly" and "Markedly" denote dose-dependent reductions observed in the study.[1][2]

Table 2: Effect of Wilforgine on Pathological Gene and Protein Expression in CIA Rat Synovium

| Treatment Group | MMP3 mRNA Expression | Fibronectin mRNA Expression | MMP3 Protein Expression | Fibronectin Protein Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| CIA Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| Wilforgine (Low, Medium, High Dose) | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased |

Expression levels were determined by RT-qPCR and Western blot, showing a dose-dependent inhibitory effect of Wilforgine.[1]

Table 3: Effect of Wilforgine on Fibroblast-Like Synoviocyte (FLS) Proliferation

| Cell Type | Treatment | Proliferation Rate |

| CIA FLS | Untreated | High |

| CIA FLS | Wilforgine-containing serum | Significantly Inhibited |

| RA FLS | Untreated | High |

| RA FLS | Wilforgine-containing serum | Significantly Inhibited |

Proliferation was assessed using the CCK-8 assay, demonstrating a significant inhibitory effect of Wilforgine on FLS from both CIA rats and human RA patients.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Wilforgine for rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) Rat Model

-

Animal Strain: Specific pathogen-free (SPF) male Wistar rats.

-

Induction:

-

Bovine type II collagen is emulsified with an equal volume of complete Freund's adjuvant (CFA).

-

On day 0, rats are immunized by intradermal injection of the emulsion at the base of the tail.

-

On day 7, a booster immunization with bovine type II collagen emulsified in incomplete Freund's adjuvant (IFA) is administered.

-

-

Treatment:

-

Wilforgine (at varying doses, e.g., 40, 48, and 56 μg/kg), Methotrexate (positive control), or vehicle (negative control) is administered daily via gavage starting from day 7 after the first immunization.

-

-

Assessment:

-

Arthritis severity is scored based on erythema and swelling of the paws.

-

Paw swelling is measured using a plethysmometer.

-

On day 35, rats are sacrificed, and blood and synovial tissues are collected for further analysis.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample: Serum collected from CIA rats.

-

Procedure:

-

96-well plates are coated with capture antibodies specific for rat IL-6, IL-1β, or TNF-α and incubated overnight at 4°C.

-

Plates are washed and blocked to prevent non-specific binding.

-

Serum samples and standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the target cytokine is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB) to develop color.

-

The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

-

Cytokine concentrations are calculated based on the standard curve.[1]

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Sample: RNA extracted from FLS or synovial tissue.

-

Procedure:

-

Total RNA is isolated using a suitable reagent (e.g., TRIzol).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

RT-qPCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., Wnt11, β-catenin, CCND1, GSK-3β, c-Myc, MMP3, fibronectin) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.[1]

-

Western Blot for Protein Expression Analysis

-

Sample: Protein lysates from FLS or synovial tissue.

-

Procedure:

-

Proteins are extracted using RIPA buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Wnt11, β-catenin, MMP3, fibronectin) and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Cell Counting Kit-8 (CCK-8) Assay for FLS Proliferation

-

Sample: Fibroblast-like synoviocytes (FLS).

-

Procedure:

-

FLS are seeded in a 96-well plate and cultured.

-

Cells are treated with serum from Wilforgine-treated or control rats.

-

At the end of the treatment period, 10 μL of CCK-8 solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[1]

-

Immunofluorescence for Protein Localization

-

Sample: FLS grown on coverslips.

-

Procedure:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

Non-specific binding is blocked with serum.

-

Cells are incubated with a primary antibody against the protein of interest (e.g., Wnt11 or β-catenin) overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are captured using a fluorescence microscope to visualize protein expression and subcellular localization.[1]

-

Visualizations of Experimental Workflow and Signaling

dot

Crosstalk with Other Signaling Pathways in RA